molecular formula C38H47N3O12 B12377814 DBCO-PEG6-NHS ester

DBCO-PEG6-NHS ester

Cat. No.: B12377814
M. Wt: 737.8 g/mol
InChI Key: NAVVOIUTVMJKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-PEG6-NHS ester is a compound widely used in the field of click chemistry. It is a bifunctional linker that contains dibenzocyclooctyne (DBCO) and N-hydroxysuccinimidyl (NHS) ester groups flanking a hexaethylene glycol (PEG6) spacer. This compound is known for its ability to react specifically and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG6-NHS ester typically involves the reaction of DBCO with PEG6 and NHS ester. The process begins with the preparation of a DBCO-PEG intermediate, which is then reacted with NHS ester to form the final product. The reaction is usually carried out in anhydrous conditions using solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG6-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. Additionally, the DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .

Common Reagents and Conditions

Major Products

Scientific Research Applications

DBCO-PEG6-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a linker for bioconjugation and surface modification. It enables the attachment of biomolecules to various surfaces, facilitating the study of molecular interactions and the development of biosensors .

Biology

In biological research, this compound is used for labeling and imaging studies. It allows for the site-specific attachment of fluorescent dyes or other probes to biomolecules, enabling the visualization of cellular processes and the tracking of molecular pathways .

Medicine

In medicine, this compound is employed in the development of targeted drug delivery systems. It facilitates the conjugation of therapeutic agents to targeting ligands, enhancing the specificity and efficacy of drug delivery .

Industry

In the industrial sector, this compound is used in the production of functionalized materials and coatings. It enables the modification of surfaces with specific functional groups, improving the performance and durability of materials .

Mechanism of Action

DBCO-PEG6-NHS ester exerts its effects through two primary mechanisms:

    NHS Ester Reaction: The NHS ester group reacts with primary amines to form stable amide bonds. .

    SPAAC Reaction: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules. .

Properties

Molecular Formula

C38H47N3O12

Molecular Weight

737.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C38H47N3O12/c42-34(11-12-35(43)40-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)40)39-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-38(46)53-41-36(44)13-14-37(41)45/h1-8H,11-29H2,(H,39,42)

InChI Key

NAVVOIUTVMJKRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.